molecular formula C₁₃H₁₈N₂ B1141228 rac 4-Amino Deprenyl CAS No. 217808-43-0

rac 4-Amino Deprenyl

Cat. No.: B1141228
CAS No.: 217808-43-0
M. Wt: 202.3
InChI Key:
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Description

rac 4-Amino Deprenyl: is a chemical compound known for its role as a selective and irreversible inhibitor of the monoamine oxidase-B enzyme. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac 4-Amino Deprenyl typically involves the reaction of propargylamine with a suitable aromatic aldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: : rac 4-Amino Deprenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

rac 4-Amino Deprenyl has a wide range of scientific research applications:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.

    Biology: Studied for its effects on enzyme activity and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and major depressive disorder.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Comparison with Similar Compounds

Similar Compounds

    Selegiline: Another selective monoamine oxidase-B inhibitor with similar therapeutic applications.

    R-Deprenyl: The R-enantiomer of deprenyl, known for its neuroprotective properties.

Uniqueness: : rac 4-Amino Deprenyl is unique due to its specific molecular structure, which allows for selective inhibition of the monoamine oxidase-B enzyme. This selectivity makes it particularly effective in treating neurological disorders without affecting other monoamine oxidase enzymes .

Properties

IUPAC Name

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKZFKQVUVQDW-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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